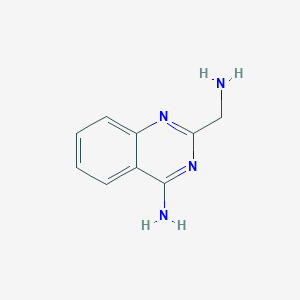

2-(Aminomethyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

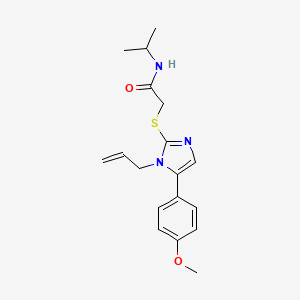

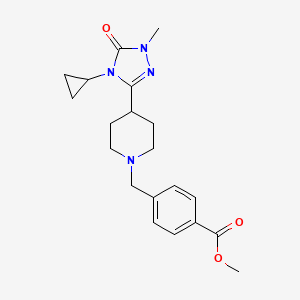

2-(Aminomethyl)quinazolin-4-amine is a chemical compound with the CAS Number: 1861851-83-3 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazolinone and quinazoline derivatives can be synthesized through various methods. One such method involves the condensation of anthranilic acid with excess formamide at 120°C in an open air, known as the Niementowski reaction . Another method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .Molecular Structure Analysis

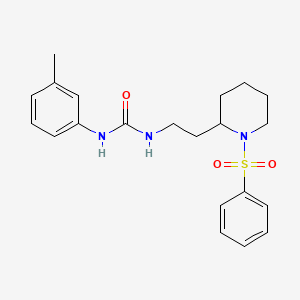

The molecular structure of 2-(Aminomethyl)quinazolin-4-amine is represented by the InChI Code: 1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) and the InChI key is HJMAXGPIXUFHFJ-UHFFFAOYSA-N . The molecular weight of this compound is 174.21 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Aminomethyl)quinazolin-4-amine include a molecular weight of 174.21 . The compound is solid in form .Scientific Research Applications

Anticancer Agents

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds exhibited excellent inhibitory activity against different cancer cell lines such as PC3, K562, and HeLa .

Inhibitors of Tubulin Polymerization

N-Aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit tubulin polymerization in leukemia cells . Some of these compounds showed significantly stronger growth inhibitory activity on K562 and HEL cells than the positive controls of paclitaxel and colchicine .

Drug Synthesis

The methodologies for synthesizing 2-(Aminomethyl)quinazolin-4-amine have been applied in the synthesis of various drugs which act on the central nervous system .

Anti-proliferative Activities

Compounds derived from 2-(Aminomethyl)quinazolin-4-amine have been evaluated for their anti-proliferative activities against nine human cancer cell lines .

5. Broad Applications in Biological, Pharmaceutical and Material Fields Quinazolinones, which can be synthesized from 2-(Aminomethyl)quinazolin-4-amine, have broad applications in the biological, pharmaceutical and material fields .

Safety and Hazards

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that 2-(Aminomethyl)quinazolin-4-amine and its derivatives may have potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

2-(Aminomethyl)quinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics.

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, a key survival strategy of Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a self-produced matrix, making them highly resistant to antibiotics. By inhibiting biofilm formation, 2-(Aminomethyl)quinazolin-4-amine disrupts the bacteria’s defenses, making them more susceptible to treatment .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . By disrupting this system, the compound prevents the bacteria from forming biofilms and expressing other virulence factors . This includes decreasing cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtailing the production of exopolysaccharides, a major component of the biofilm matrix .

Pharmacokinetics

Modifications to the quinazoline scaffold can impact the compound’s bioavailability, as well as its absorption and distribution in the body .

Result of Action

The result of the compound’s action is a significant reduction in the virulence and survival of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound makes the bacteria more susceptible to treatment .

Action Environment

The action of 2-(Aminomethyl)quinazolin-4-amine can be influenced by various environmental factors. For instance, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all impact the efficacy of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .

properties

IUPAC Name |

2-(aminomethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMAXGPIXUFHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)quinazolin-4-amine | |

CAS RN |

1861851-83-3 |

Source

|

| Record name | 2-(aminomethyl)quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2804970.png)

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)

![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)

![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)

![1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2804991.png)